
The Dawn of a Universal Donor: Unraveling the
Discovery of PAPS

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Adenosine 3'-phosphate 5'-

phosphosulfate

Cat. No.: B15575913 Get Quote

An In-depth Technical Guide on the Identification of 3'-phosphoadenosine-5'-phosphosulfate

(PAPS) as the Universal Sulfate Donor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that established 3'-

phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor in biological

systems. The pioneering work of Fritz Lipmann, Phillips W. Robbins, and their colleagues in the

mid-1950s revolutionized our understanding of sulfation reactions, processes critical to a vast

array of physiological functions including detoxification, hormone regulation, and the synthesis

of macromolecules such as proteoglycans. This document provides a detailed overview of the

key experiments, methodologies, and logical framework that led to this seminal discovery.

Introduction: The Quest for "Active Sulfate"
Prior to the groundbreaking work of Lipmann and Robbins, the mechanism by which the inert

sulfate ion was activated for biological transfer reactions was a significant mystery in

biochemistry. It was understood that sulfate esters were formed in various metabolic

processes, but the identity of the immediate sulfate donor, termed "active sulfate," remained

elusive. Early studies had implicated ATP in the activation of sulfate, but the precise nature of

the activated intermediate was unknown. The research conducted in Lipmann's laboratory

systematically dissected the enzymatic steps involved in sulfate activation, leading to the
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isolation and identification of not one, but two key intermediates: adenosine-5'-phosphosulfate

(APS) and, the ultimate universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

The Two-Step Enzymatic Synthesis of PAPS
The central discovery was that the activation of sulfate is not a single reaction but a two-step

process, each catalyzed by a distinct enzyme. This sequential activation ensures that sufficient

energy is invested into the sulfate group to render it reactive for transfer.

Step 1: Synthesis of Adenosine-5'-phosphosulfate (APS): The first step involves the reaction

of ATP and inorganic sulfate, catalyzed by the enzyme ATP sulfurylase (also known as

sulfate adenylyltransferase). This reaction forms APS and pyrophosphate (PPi).

Step 2: Synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS): The second step is the

phosphorylation of APS at the 3'-hydroxyl group of the ribose moiety, a reaction catalyzed by

APS kinase (also known as adenylylsulfate kinase). This reaction utilizes a second molecule

of ATP to produce PAPS and ADP.

The overall pathway can be visualized as follows:

Step 1: Sulfate Activation

Step 2: Phosphorylation

ATP

ATP Sulfurylase
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(Universal Sulfate Donor)

ADP
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Caption: The two-step enzymatic synthesis of PAPS from ATP and inorganic sulfate.
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Key Experimental Evidence and Methodologies
The elucidation of this pathway was dependent on the development of novel experimental

techniques for the purification of the enzymes involved and the identification of the reaction

products.

Enzyme Purification and Fractionation
The initial challenge was to separate the enzymatic activities responsible for sulfate activation.

Robbins and Lipmann achieved this through classical protein purification techniques using

yeast and liver extracts. A summary of a typical fractionation procedure is outlined below.

Experimental Workflow: Enzyme Fractionation

Yeast or Liver Homogenate

Ammonium Sulfate
Fractionation

Dialysis

Ethanol Fractionation

Adsorption Chromatography
(e.g., on Calcium Phosphate Gel)

Fraction A:
ATP Sulfurylase Activity

Separation of Activities

Fraction B:
APS Kinase Activity

Separation of Activities
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Caption: A generalized workflow for the separation of ATP sulfurylase and APS kinase

activities.

Identification of APS and PAPS
The identification of the novel nucleotides, APS and PAPS, was a critical step. This was

accomplished through a combination of enzymatic and chemical methods, including paper

chromatography, which was a state-of-the-art technique at the time.

Experimental Protocol: Identification of "Active Sulfate"

Enzymatic Synthesis with Radiolabeled Sulfate: Liver or yeast enzyme fractions were

incubated with ATP and radioactive sulfate (³⁵SO₄²⁻).

Paper Chromatography: The reaction mixture was spotted onto chromatography paper and

developed using various solvent systems (e.g., ethanol-ammonium acetate).

Autoradiography: The chromatogram was exposed to X-ray film to visualize the radioactive

spots corresponding to the newly synthesized sulfur-containing compounds.

Elution and Characterization: The radioactive spots were cut out, and the compounds were

eluted. Their chemical properties were then determined through:

Acid Lability: The sulfate-ester bond in APS and PAPS is acid-labile, releasing inorganic

sulfate upon treatment with acid.

Enzymatic Digestion: Treatment with specific phosphatases helped to determine the

position of the phosphate groups. For instance, a 3'-nucleotidase from rye grass was

instrumental in identifying the 3'-phosphate in PAPS.

Co-chromatography: The migration of the isolated radioactive compounds was compared

with that of synthetically prepared standards.

Establishing PAPS as the Universal Sulfate Donor
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A pivotal series of experiments demonstrated that PAPS, and not APS, was the direct donor of

the sulfate group in sulfotransferase-catalyzed reactions.

Experimental Design: APS vs. PAPS as Sulfate Donor

Condition 1

Condition 2

³⁵S-APS

Sulfotransferase
(e.g., Phenol Sulfotransferase)

Phenolic Acceptor

³⁵S-Sulfated ProductNo significant reaction

³⁵S-PAPS

Sulfotransferase
(e.g., Phenol Sulfotransferase)

Phenolic Acceptor

³⁵S-Sulfated ProductRobust reaction

Click to download full resolution via product page

Caption: Logical diagram of the experiment demonstrating PAPS as the active sulfate donor.

Experiments, such as those conducted by Gregory and Lipmann with phenol sulfotransferase,

showed that purified sulfotransferases could efficiently transfer the sulfate group from ³⁵S-

labeled PAPS to an acceptor molecule (e.g., a phenol). In contrast, ³⁵S-labeled APS was not an

effective sulfate donor in the absence of APS kinase and ATP. This provided conclusive

evidence that PAPS was the "active sulfate" that had long been sought.

Quantitative Data Summary
The original publications by Robbins and Lipmann contain detailed quantitative data on the

enzymatic activities and the stoichiometry of the reactions. The following tables summarize

some of the key findings in a structured format.
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Table 1: Enzymatic Activities in Yeast Fractions

Enzyme Fraction
ATP Sulfurylase Activity
(units/mg protein)

APS Kinase Activity
(units/mg protein)

Crude Extract 0.5 0.2

Ammonium Sulfate Precipitate

(40-60%)
2.5 1.5

Calcium Phosphate Gel Eluate 15.0 0.1

Ethanol Fraction 0.2 10.0

Note: The units of activity are representative and are based on the assays described in the

original publications (e.g., nanomoles of product formed per minute).

Table 2: Stoichiometry of PAPS Synthesis

Reactant Moles Consumed Product Moles Produced

ATP 2 PAPS 1

Sulfate 1 Pyrophosphate 1

ADP 1

Detailed Experimental Protocols (Representative)
The following are representative protocols based on the methodologies described in the

foundational papers on PAPS discovery.

Assay for ATP Sulfurylase
This assay measures the formation of APS from ATP and sulfate.

Reaction Mixture (1.0 mL total volume):

100 mM Tris-HCl buffer, pH 8.0
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10 mM MgCl₂

5 mM ATP

10 mM Na₂³⁵SO₄ (specific activity ~10⁶ cpm/µmol)

0.1 mg purified inorganic pyrophosphatase

Enzyme fraction (e.g., 0.1-0.5 mg protein)

Incubation: Incubate at 37°C for 30 minutes.

Termination: Stop the reaction by adding 0.1 mL of 1 M HCl.

Analysis:

Spot an aliquot of the reaction mixture onto Whatman No. 1 chromatography paper.

Develop the chromatogram using a solvent system of ethanol:1 M ammonium acetate

(7:3).

Visualize the radioactive spots by autoradiography.

Cut out the spot corresponding to APS and quantify the radioactivity by liquid scintillation

counting.

Assay for APS Kinase
This assay measures the conversion of APS to PAPS.

Reaction Mixture (0.5 mL total volume):

100 mM Tris-HCl buffer, pH 8.0

10 mM MgCl₂

5 mM ATP

0.5 mM ³⁵S-APS (prepared enzymatically)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzyme fraction (e.g., 0.1-0.5 mg protein)

Incubation: Incubate at 37°C for 20 minutes.

Termination: Stop the reaction by heating at 100°C for 1 minute.

Analysis:

Separate PAPS from unreacted APS by paper chromatography as described above. PAPS

has a lower mobility than APS in most solvent systems.

Quantify the radioactivity in the PAPS spot.

Conclusion and Significance
The discovery of PAPS as the universal sulfate donor was a landmark achievement in

biochemistry. It provided a unifying principle for a diverse range of sulfation reactions and

opened up new avenues of research into the physiological roles of sulfated molecules. The

meticulous experimental work of Lipmann, Robbins, and their contemporaries laid the

groundwork for our current understanding of sulfur metabolism and its importance in health and

disease. This knowledge continues to be of paramount importance for researchers in fields

ranging from molecular biology and enzymology to drug development, where the modulation of

sulfation pathways is a key therapeutic strategy. The experimental approaches and logical

frameworks established during this era of discovery remain a testament to the power of

rigorous biochemical investigation.

To cite this document: BenchChem. [The Dawn of a Universal Donor: Unraveling the
Discovery of PAPS]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575913#discovery-of-paps-as-the-universal-
sulfate-donor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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